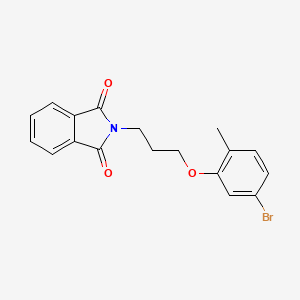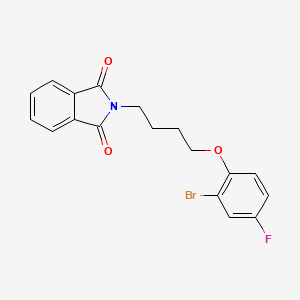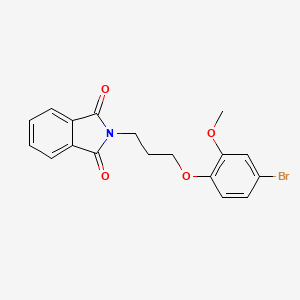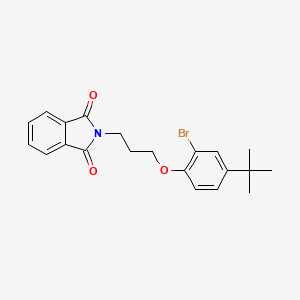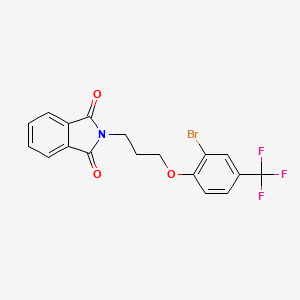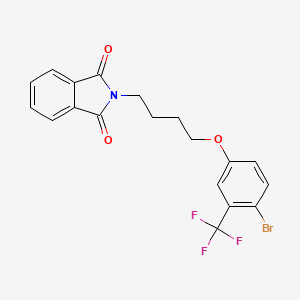
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a brominated phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropylamine in the presence of a base, such as potassium carbonate, to form 3-(2-bromo-4-methylphenoxy)propylamine.
Cyclization: The final step involves the reaction of 3-(2-bromo-4-methylphenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Oxidation: Formation of 2-(3-(2-bromo-4-carboxyphenoxy)propyl)isoindoline-1,3-dione.
Reduction: Formation of 2-(3-(2-bromo-4-methylphenoxy)propyl)isoindoline.
Scientific Research Applications
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can participate in halogen bonding, while the isoindoline-1,3-dione core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-Chloro-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 2-(3-(2-Iodo-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 2-(3-(2-Fluoro-4-methylphenoxy)propyl)isoindoline-1,3-dione
Uniqueness
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-[3-(2-bromo-4-methylphenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-7-8-16(15(19)11-12)23-10-4-9-20-17(21)13-5-2-3-6-14(13)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOICSEDKDKQTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

